Cas no 114724-41-3 (2-(2-Aminophenylthio)benzoic Acid Hydrochloride)

2-(2-Aminophenylthio)benzoic Acid Hydrochloride structure
114724-41-3 structure
Product Name:2-(2-Aminophenylthio)benzoic Acid Hydrochloride
CAS No:114724-41-3
MF:C13H12ClNO2S
MW:281.757881164551
MDL:MFCD06658245
CID:130442
PubChem ID:16202390
Update Time:2025-07-19

2-(2-Aminophenylthio)benzoic Acid Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[(2-aminophenyl)thio]-, hydrochloride (1:1)
    • 2-[(2-AMINOPHENYL)THIO]BENZOIC ACID HYDROCHLORIDE
    • 2-[(2-Aminophenyl)thio]benzoicacidHCl
    • 2-[(2-aminophenyl)sulfanyl]benzoic acid hydrochloride
    • 114724-41-3
    • SCHEMBL2909102
    • SB82488
    • 2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride
    • EN300-200869
    • Z2417557099
    • 2-((2-Aminophenyl)thio)benzoic acid hydrochloride
    • 2-((2-Aminophenyl)thio)benzoicacidhydrochloride
    • FT-0642788
    • 2-(2-aminophenylthio)benzoic
    • 2-(2-Aminophenylthio)benzoic Acid Hydrochloride
    • MDL: MFCD06658245
    • Inchi: 1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H
    • InChI Key: WMGIFRVMMAEDPO-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC=CC=1N)C1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 281.02800
  • Monoisotopic Mass: 281.0277275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.6Ų

Experimental Properties

  • Boiling Point: 438.5°C at 760 mmHg
  • Flash Point: 219°C
  • PSA: 88.62000
  • LogP: 4.50140

2-(2-Aminophenylthio)benzoic Acid Hydrochloride Pricemore >>

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Additional information on 2-(2-Aminophenylthio)benzoic Acid Hydrochloride

Introduction to 2-(2-Aminophenylthio)benzoic Acid Hydrochloride (CAS No. 114724-41-3) and Its Emerging Applications in Chemical Biology

2-(2-Aminophenylthio)benzoic Acid Hydrochloride, identified by the Chemical Abstracts Service registry number 114724-41-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile biological activities. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a sulfur-containing moiety linked to an amino phenyl group, which endows it with distinct chemical and pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous systems, making it particularly useful for biochemical assays and therapeutic applications.

The molecular structure of 2-(2-Aminophenylthio)benzoic Acid Hydrochloride consists of a benzoic acid core substituted with a thioether group connected to a 2-amino phenyl ring. This configuration allows for multiple interactions with biological targets, including enzymes, receptors, and nucleic acids. The sulfur atom in the thioether linkage provides a flexible hinge-like structure, enabling conformational changes that can modulate binding affinity and specificity. Such structural features have made this compound a valuable scaffold for designing novel bioactive molecules.

In recent years, 2-(2-Aminophenylthio)benzoic Acid Hydrochloride has been extensively studied for its potential applications in drug discovery and therapeutic development. One of the most promising areas of research is its role as an inhibitor of polyphenol oxidase enzymes, which are implicated in various oxidative stress-related diseases. Studies have demonstrated that this compound can effectively suppress the activity of polyphenol oxidase by competing with natural substrates, thereby reducing oxidative damage in cellular systems. This mechanism has significant implications for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in disease progression.

Furthermore, the pharmacological profile of 2-(2-Aminophenylthio)benzoic Acid Hydrochloride has been explored in the context of anti-inflammatory and immunomodulatory activities. Preclinical studies have revealed that this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. The amino phenylthio group interacts with transcription factors like NF-κB, thereby suppressing the expression of inflammatory genes. These findings suggest that 2-(2-Aminophenylthio)benzoic Acid Hydrochloride may serve as a lead compound for developing novel anti-inflammatory agents with minimal side effects.

Another area of interest is the potential application of 2-(2-Aminophenylthio)benzoic Acid Hydrochloride in cancer therapy. Research indicates that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. The sulfur-containing moiety facilitates interactions with intracellular signaling molecules, leading to mitochondrial dysfunction and DNA damage accumulation. Additionally, studies have shown that 2-(2-Aminophenylthio)benzoic Acid Hydrochloride can enhance the efficacy of conventional chemotherapeutic agents by reversing multidrug resistance in cancer cells. This synergistic effect makes it an attractive candidate for combination therapies aimed at improving treatment outcomes.

The synthetic chemistry behind 2-(2-Aminophenylthio)benzoic Acid Hydrochloride also deserves mention. The synthesis involves multi-step organic transformations, including thiol-ene coupling reactions followed by hydrolysis and salt formation. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These advancements not only facilitate large-scale production but also enable structural modifications for optimizing biological activity. The development of efficient synthetic routes has been crucial for enabling further exploration of this compound's pharmacological potential.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions between 2-(2-Aminophenylthio)benzoic Acid Hydrochloride and biological targets. High-resolution crystal structures of protein-ligand complexes have provided insights into key binding residues and hydrogen bonding patterns. These data have guided rational drug design efforts aimed at improving potency and selectivity. The integration of experimental data with computational predictions has accelerated the discovery process, making 2-(2-Aminophenylthio)benzoic Acid Hydrochloride a prime example of how interdisciplinary approaches can drive innovation in chemical biology.

The safety profile of 2-(2-Aminophenylthio)benzoic Acid Hydrochloride has also been thoroughly evaluated through toxicological studies. Preliminary results indicate that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects on major organ systems. However, further long-term studies are necessary to fully assess its safety profile before clinical translation. These assessments are critical for ensuring that promising candidates like 2-(2-Aminophenylthio)benzoic Acid Hydrochloride can progress to human trials without compromising patient safety.

In conclusion, 2-( 2)- Aminophenylthio) benzoic acid hydrochloride (CAS No. 114724-41-3) is a multifaceted compound with significant potential in chemical biology and drug discovery. The unique structural features of this molecule enable diverse biological activities, including anti-inflammatory effects, cancer therapy, and enzyme inhibition. Ongoing research continues to uncover new applications and refine synthetic methodologies for optimizing its therapeutic potential. The combination of experimental investigations with computational modeling has been pivotal in advancing our understanding of this compound's mechanisms. 2)- Aminophenylthio) benzoic acidHydrochloride(CAS No.))) will likely play an increasingly important role in developing novel therapeutics for various diseases. This underscores the importance of continued investment in fundamental research to harness the full potential of such promising compounds.

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